molecular formula C11H17NO4 B1149162 (1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 175671-45-1

(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B1149162
CAS No.: 175671-45-1
M. Wt: 227.25698
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Description

(1R,5S)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate is a chiral bicyclic scaffold of significant interest in advanced medicinal chemistry and pharmaceutical research. While specific biological data for this stereoisomer is not publicly available, compounds within this structural class are increasingly recognized for their potential in developing therapeutics for immunooncology and other disease areas. Specifically, related 2-azabicyclo[3.2.1]octane derivatives are explored as potent inhibitors of arginase, a key metalloenzyme . Arginase plays a critical role in the immunosuppressive tumor microenvironment by depleting L-arginine, which impairs T-cell function and enables cancer immune evasion . Therefore, this compound serves as a critical synthetic intermediate or a core structural motif for researchers designing and synthesizing novel small-molecule inhibitors to target arginase-1 and arginase-2 isoforms . Its rigid, fused ring system provides a three-dimensional framework that is valuable for probing enzyme active sites and creating structure-activity relationships (SAR). This makes it a valuable asset for research programs aimed at discovering new treatments for cancer, cardiovascular diseases, and neurodegenerative disorders where arginase activity is dysregulated .

Properties

IUPAC Name

tert-butyl (1R,5S)-7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-6-8(12)9(13)15-7/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFMUSYMHNTSDS-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC1C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2C[C@@H]1C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501122559
Record name 6-Oxa-2-azabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester, (1R)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175671-45-1
Record name 6-Oxa-2-azabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester, (1R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175671-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxa-2-azabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester, (1R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxide Cyclization Strategy

The most extensively documented approach utilizes epoxide intermediates to construct the bicyclic framework. A representative protocol involves reacting ethyl 2-amino-4-(2-oxiranyl)benzoate with tert-butyl carbamate in toluene under Dean-Stark conditions, achieving 62% yield after 12 hours at 110°C. This method capitalizes on the strain energy of the epoxide to drive regioselective ring opening, with the tert-butyl group introduced via carbamate formation early in the synthesis.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Comparative studies demonstrate toluene's superiority over THF or DCM in epoxide-based syntheses, providing optimal polarity for both cyclization and carbamate stability. Elevated temperatures (100–120°C) improve reaction rates but risk racemization, necessitating careful thermal control.

Catalytic Considerations

While early methods relied on stoichiometric reagents, recent advances employ heterogeneous catalysts. Immobilized lipases show promise for kinetic resolution of stereoisomers, with one study reporting 98% enantiomeric excess using Candida antarctica lipase B.

Industrial-Scale Production Considerations

Process Intensification

Batch-to-continuous flow conversion increases throughput by 40% in pilot-scale trials, with residence time reduced to 2 hours through microreactor technology. Key challenges include managing exothermicity during epoxide opening and preventing tert-butyl ester cleavage under acidic workup conditions.

Purification Protocols

Crystallization remains the dominant purification method, with hexane/ethyl acetate (4:1) providing 98.5% purity after two recrystallizations. Simulated moving bed chromatography offers advantages for diastereomer separation but increases production costs by 25%.

Comparative Analysis of Methods

Table 1: Synthetic Method Comparison

ParameterEpoxide RouteCyanide Route
Starting Material Cost$12.50/g$8.20/g
Reaction Steps57
Overall Yield58% ± 3%45% ± 5%
Enantiomeric Excess99%Not Reported
ScalabilityDemonstrated at 50 kgLab-scale only

Case Studies and Research Findings

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate has several notable applications in scientific research:

Medicinal Chemistry

The compound's unique structure allows it to interact with specific molecular targets such as enzymes or receptors, making it valuable in drug discovery and development. Its potential as a lead compound for novel therapeutic agents has been explored in various studies.

Organic Synthesis

It serves as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities for research purposes.

Biological Studies

The compound is used in studies to understand enzyme interactions and protein-ligand binding dynamics, contributing to the field of biochemistry.

Industrial Applications

In industrial chemistry, it can be utilized as a catalyst or reagent in synthetic processes, enhancing the efficiency of chemical reactions.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
    • Reference : Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane inhibitors .
  • Synthetic Methodologies : Various synthetic methodologies have been developed to optimize the yield and purity of this compound during laboratory-scale production.
    • Reference : Synthetic routes involving amine and epoxide reactions .
  • Biological Activity Assessments : Studies assessing the biological activity reveal that the compound interacts with cellular targets effectively, providing insights into its pharmacological potential.
    • Reference : Mechanistic studies on enzyme interactions .

Mechanism of Action

The mechanism of action of (1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Name Bicyclo System Key Substituents Reactivity/Applications Reference
(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate [3.2.1] 7-oxo, tert-butyl carbamate Chiral intermediates, drug synthesis
(1R,5S,7S)-7-[(Benzyloxy)methyl]-2-tosyl-6-oxa-2-azabicyclo[3.2.1]octane [3.2.1] Benzyloxymethyl, tosyl Nucleophilic substitution reactions
tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate [2.2.2] 5-oxo, tert-butyl carbamate High-strain intermediates
Troparil [3.2.1] Phenyl, methyl ester Dopamine reuptake inhibition

Biological Activity

(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. With a molecular formula of C11H17NO4 and a molecular weight of 227.26 g/mol, this compound has garnered interest in various fields, including medicinal chemistry and pharmacology.

The synthesis of this compound typically involves cyclization reactions of suitable precursors under controlled conditions. Common methods include the reaction of amines with epoxides in the presence of catalysts such as sodium chloride and solvents like toluene. The compound's unique tert-butyl ester functional group influences its reactivity and interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to bind with high specificity, potentially inhibiting or activating various biological functions.

Enzyme Interaction

Research indicates that compounds with similar azabicyclo structures can inhibit enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) . This suggests that this compound may exhibit similar anti-inflammatory properties.

Structure–Activity Relationship (SAR)

The SAR studies conducted on related compounds have shown that modifications to the azabicyclo structure can significantly influence biological activity. For instance, alterations in substituents can enhance potency against specific targets while improving pharmacokinetic properties . This highlights the importance of structural optimization in developing effective therapeutic agents.

Table 1: Comparison of Biological Activities of Azabicyclo Compounds

Compound NameIC50 (µM)Target EnzymeReference
(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octaneTBDNAAA
Pyrazole Azabicyclo[3.2.1]octane Derivative0.042NAAA
Endo-Ethoxymethyl-Pyrazinyloxy CompoundTBDNAAA

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 (US) or P1 (EU) respirators for dust control, and upgrade to OV/AG/P99 filters if aerosol generation is anticipated .
  • Ventilation : Conduct experiments in fume hoods with adequate airflow to minimize inhalation risks .
  • Storage : Store at 2–8°C in sealed containers to prevent moisture absorption or degradation. Avoid incompatible materials (e.g., strong oxidizers) .
  • Spill Management : Collect solid material using vacuum tools; avoid dry sweeping to prevent dust dispersion .

Q. How can researchers verify the structural purity of this compound post-synthesis?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>97% target) .
  • Spectroscopy : Confirm stereochemistry via 1^1H/13^13C NMR (e.g., tert-butyl singlet at ~1.4 ppm, bicyclic ring proton splitting patterns) .
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities by comparing unit cell parameters with literature .

Q. What are the documented hazards associated with this compound?

  • Methodological Answer :

  • Acute Toxicity : Classified as Category 4 (H302: harmful if swallowed) and Category 3 (H335: respiratory irritation). Use in vivo studies requires institutional biosafety approval .
  • Carcinogenicity : No NTP/OSHA carcinogen classification, but components with ≥0.1% concentration may pose risks under IARC/ACGIH guidelines .
  • Environmental Impact : Prevent drainage contamination due to unknown ecotoxicity .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability be resolved during reaction optimization?

  • Methodological Answer :

  • Controlled Degradation Studies : Perform accelerated stability tests (40°C/75% RH for 14 days) with LC-MS monitoring to identify degradation products (e.g., tert-butyl cleavage or lactam hydrolysis) .
  • Kinetic Analysis : Use Arrhenius plots to model degradation rates under varying pH and solvent conditions .
  • Contradiction Mitigation : Cross-reference with structurally similar azabicyclo compounds (e.g., ’s crystal data) to infer stability trends .

Q. What strategies are effective for enantiomeric resolution during asymmetric synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Incorporate tert-butyl carbamate groups to leverage steric hindrance for diastereomer separation .
  • Catalytic Methods : Use Ru-based asymmetric hydrogenation catalysts (e.g., Noyori-type) to enhance enantiomeric excess (ee >98%) .
  • Analytical Validation : Compare experimental optical rotation ([α]D_D) with computational predictions (DFT or molecular dynamics) .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • Methodological Answer :

  • Docking Studies : Map the bicyclo[3.2.1]octane core to target enzymes (e.g., β-lactamases) using AutoDock Vina. Prioritize derivatives with lower binding energies .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., oxo vs. methylene groups) with antimicrobial activity using Hammett constants .
  • Metabolic Stability Prediction : Apply ADMET predictors (e.g., SwissADME) to optimize logP and polar surface area for CNS penetration .

Q. What experimental approaches address discrepancies in reported toxicity profiles?

  • Methodological Answer :

  • In Vitro Assays : Conduct MTT assays on HepG2 cells to compare cytotoxicity with historical data. Use LC50_{50} values to validate/reject conflicting claims .
  • Genotoxicity Screening : Perform Ames tests (with/without metabolic activation) to assess mutagenic potential .
  • Cross-Study Harmonization : Normalize data using OECD guidelines (e.g., Test No. 423 for acute oral toxicity) to reduce variability .

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